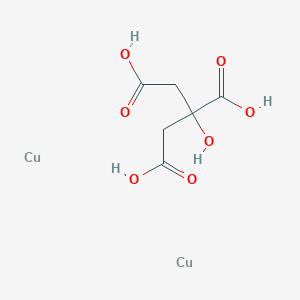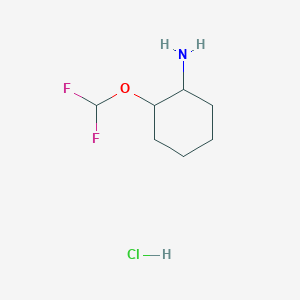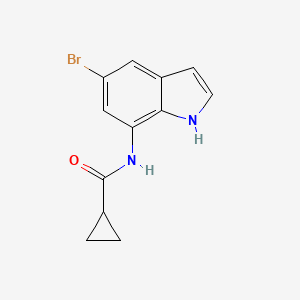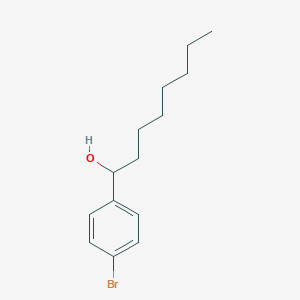
5-Cyclopentylpentaphene;ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . The compound is known for its broad application in coupling reactions, making it a valuable tool in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is synthesized through a series of reactions involving ferrocene and phosphine derivatives.
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is often packaged under an inert atmosphere to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to form lower oxidation states.
Substitution: The compound participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in palladium-catalyzed cross-coupling reactions, the products are typically arylated or aminated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is extensively used as a ligand in various coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions .
Biology and Medicine: While its primary applications are in synthetic chemistry, the compound’s derivatives are being explored for potential biological and medicinal applications, including as catalysts in drug synthesis .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its ability to facilitate efficient and selective reactions makes it a valuable tool in industrial processes .
Wirkmechanismus
The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in catalytic cycles. The compound coordinates with palladium to form active catalytic species that facilitate various coupling reactions. The steric hindrance provided by the pentaphenyl and di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene (QPhos)
- 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene
- Bis[1,2,3,4,5-pentaphenyl-1’-(di-tert-butylphosphino)ferrocene]palladium (0)
Uniqueness: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene stands out due to its steric hindrance, which provides enhanced selectivity and efficiency in catalytic reactions. This makes it a preferred ligand in many palladium-catalyzed processes .
Eigenschaften
Molekularformel |
C40H39FeP-6 |
|---|---|
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
5-cyclopentylpentaphene;ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;iron |
InChI |
InChI=1S/C27H17.C13H22P.Fe/c1-2-8-18(7-1)27-23-12-6-5-11-21(23)17-26-24(27)14-13-22-15-19-9-3-4-10-20(19)16-25(22)26;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-17H;7-10H,1-6H3;/q-5;-1; |
InChI-Schlüssel |
XCFKFLUYMSMXOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[CH-]1[CH-][CH-][C-]([CH-]1)C2=C3C=CC4=CC5=CC=CC=C5C=C4C3=CC6=CC=CC=C62.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)


![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)




![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)



